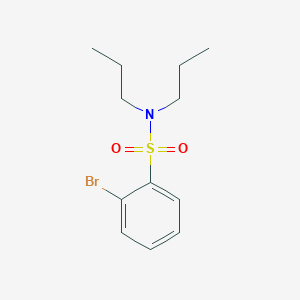

2-bromo-N,N-dipropylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGDQZNUMUPOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650051 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65000-11-5 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-bromo-N,N-dipropylbenzenesulfonamide

CAS Number: 65000-11-5[1]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-dipropylbenzenesulfonamide is a chemical compound within the sulfonamide class. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[2] While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview based on the established chemistry of analogous compounds. This document will cover its physicochemical properties, a detailed, adaptable synthesis protocol, and an exploration of the potential biological significance of the broader N,N-dialkylsulfonamide chemical class.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₈BrNO₂S | - |

| Molecular Weight | 320.24 g/mol | Calculated |

| CAS Number | 65000-11-5 | [1] |

| Appearance | White to off-white solid (Predicted) | Based on similar sulfonamides |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted) | Based on analogous compounds[3] |

| Melting Point | Not available | - |

| Boiling Point | > 300 °C (Estimated) | Based on related aromatic sulfonamides[3] |

| LogP | Not available | - |

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not available. However, a reliable synthetic route can be extrapolated from established methods for the synthesis of N-substituted benzenesulfonamides. The most common approach involves the reaction of a sulfonyl chloride with a corresponding amine.

General Synthesis Reaction

The synthesis of this compound is achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and dipropylamine.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is adapted from the synthesis of similar N-alkylated sulfonamides and should be optimized for the specific reactants.[4]

Materials:

-

2-bromobenzenesulfonyl chloride

-

Dipropylamine

-

Anhydrous dichloromethane (DCM) or Chloroform

-

Pyridine or Triethylamine (as a base)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of dipropylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.5 equivalents).

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

-

Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2).

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group.

Caption: Experimental workflow for synthesis and characterization.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of sulfonamides exhibits a vast range of pharmacological activities.[2] N,N-dialkylsulfonamides have been investigated for various therapeutic applications.

The biological activity of sulfonamides is often attributed to their ability to mimic or antagonize the binding of endogenous molecules to enzymes or receptors. The nature and position of substituents on the benzene ring and the nitrogen atom of the sulfonamide group play a crucial role in determining the specific biological target and the potency of the compound.

For instance, some N,N-disubstituted sulfonamides have been explored as activators of the M2 isoform of pyruvate kinase (PKM2), an enzyme implicated in cancer metabolism.[5] Activation of PKM2 is a potential therapeutic strategy to reprogram cellular metabolism in cancer cells.

Caption: Hypothetical signaling pathway for a sulfonamide activating PKM2.

Conclusion

This compound is a compound with a well-defined chemical structure but a currently uncharacterized biological profile. The synthetic route proposed in this guide, based on established chemical principles, provides a reliable method for its preparation. Further research is warranted to synthesize this compound and evaluate its biological activity across a range of assays to explore its therapeutic potential. The diverse activities of the sulfonamide class of molecules suggest that this compound could be a valuable candidate for further investigation in drug discovery programs.

References

- 1. 65000-11-5|this compound|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight of 2-bromo-N,N-dipropylbenzenesulfonamide Determined

The molecular weight of the chemical compound 2-bromo-N,N-dipropylbenzenesulfonamide is 320.25.[1] This compound is identified by the Chemical Abstracts Service (CAS) number 65000-11-5.[1]

The molecular formula for this compound is C12H18BrNO2S.[1] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 18 hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is a critical piece of data for researchers and scientists in various fields, including drug development, as it is fundamental for stoichiometric calculations in chemical reactions and for the characterization of the substance.

Compound Properties:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 65000-11-5[1] |

| Molecular Formula | C12H18BrNO2S[1] |

| Molecular Weight | 320.25[1] |

References

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N,N-dipropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-bromo-N,N-dipropylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages data from structurally analogous compounds to present a thorough profile. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group is a key feature in many therapeutic agents, suggesting its potential for further investigation in medicinal chemistry.

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | 2-bromo-N,N-dipropylbenzene-1-sulfonamide | N/A |

| CAS Number | 65000-11-5 | [1] |

| Molecular Formula | C₁₂H₁₈BrNO₂S | N/A |

| Molecular Weight | 320.25 g/mol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| Storage | Sealed in dry, 2-8°C | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthetic route to this compound is through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and di-n-propylamine. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Synthesis

The following protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[2]

Materials:

-

2-bromobenzenesulfonyl chloride

-

Di-n-propylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add di-n-propylamine (1.1 eq) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Characterization of the synthesized compound would be essential to confirm its identity and purity.

Potential Biological Activity

While the biological activity of this compound has not been explicitly reported, the benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents.[3][4]

Areas of Potential Interest

Based on the activities of structurally related compounds, potential areas for biological investigation of this compound could include:

-

Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[5]

-

Antimicrobial Activity: The sulfonamide functional group is famously associated with the sulfa class of antibiotics. Novel sulfonamide derivatives are often screened for their activity against a range of bacterial and fungal pathogens.[5][6]

-

Enzyme Inhibition: The structural features of this compound may lend themselves to the inhibition of various enzymes, a common mechanism of action for many drugs.

The following diagram illustrates a hypothetical signaling pathway where a sulfonamide derivative might act as an inhibitor of a cancer-related enzyme, such as carbonic anhydrase IX (CA IX).[5]

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, given its relation to the broad and therapeutically important class of sulfonamides. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and characterization based on well-established chemical principles. Further research is warranted to determine its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug discovery programs.

References

- 1. 65000-11-5|this compound|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N,N-dipropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. This document details a likely synthetic pathway, based on established chemical principles, and outlines the expected analytical characterization of the target compound. The information is intended to provide a foundational understanding for the synthesis and further investigation of this and related molecules.

Introduction

Benzenesulfonamide derivatives are a prominent class of compounds with a broad spectrum of biological activities and applications in organic synthesis. The sulfonamide functional group is a key pharmacophore in various therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. The introduction of a bromine atom and N,N-dipropyl groups onto the benzenesulfonamide scaffold can significantly influence the molecule's lipophilicity, metabolic stability, and biological target interactions. This guide focuses on the synthesis of this compound from commercially available starting materials and the analytical techniques used for its characterization.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, from 2-bromoaniline. The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with di-n-propylamine.

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride

The preparation of 2-bromobenzenesulfonyl chloride from 2-bromoaniline is typically accomplished via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[1][2][3]

Step 2: Synthesis of this compound

The final step involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4][5][6]

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound.

Preparation of 2-bromobenzenesulfonyl chloride

-

Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature is maintained below 5 °C to form the diazonium salt.[1]

-

Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The cold diazonium salt solution is then added portion-wise to this mixture under controlled temperature conditions.[1]

-

Work-up and Purification: Upon completion of the reaction, the mixture is poured onto ice-water, and the crude 2-bromobenzenesulfonyl chloride is extracted with an organic solvent such as dichloromethane or diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.[7]

Synthesis of this compound

-

Reaction Setup: To a stirred solution of di-n-propylamine (1.0 equivalent) and a suitable base like pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere, the mixture is cooled to 0 °C.[5][8]

-

Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up and Purification: Once the reaction is complete, it is quenched with water. The organic layer is separated and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5][8]

Characterization Data

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₈BrNO₂S |

| Molecular Weight | 336.24 g/mol |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9-8.1 (dd, 1H), ~7.3-7.6 (m, 3H), ~3.2-3.4 (t, 4H), ~1.5-1.7 (sextet, 4H), ~0.8-1.0 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (aromatic C-S), ~135 (aromatic C-Br), ~133, ~132, ~128, ~121 (aromatic C-H), ~50 (N-CH₂), ~22 (CH₂), ~11 (CH₃) |

| IR (ATR, cm⁻¹) | ~1340 & ~1160 (S=O stretch), ~750 (C-Br stretch) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺: 336.0, 338.0 (approx. 1:1 ratio for Br isotopes) |

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Overall synthetic workflow for this compound.

Caption: General purification and characterization workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]

- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-bromo-N,N-dipropylbenzenesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for analogous sulfonamide structures. This data is valuable for anticipating the spectral characteristics of 2-bromo-N,N-dipropylbenzenesulfonamide.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted for 2-bromo-N-phenethylbenzenesulfonamide in CDCl₃ at 500 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to SO₂) |

| ~7.75 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to Br) |

| ~7.45 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to SO₂) |

| ~7.35 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to Br) |

| 7.30 - 7.15 | m | - | 5H | Phenyl-H |

| ~5.10 | t | J = 6.0 Hz | 1H | NH |

| ~3.40 | q | J = 6.5 Hz | 2H | N-CH₂ |

| ~2.85 | t | J = 6.5 Hz | 2H | Ph-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted for 2-bromo-N-phenethylbenzenesulfonamide in CDCl₃ at 125 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~140, 135, 133, 132, 128, 127, 126, 121 | Aromatic C |

| 45 | N-CH₂ |

| 36 | Ph-CH₂ |

Table 3: Predicted IR and Mass Spectrometry Data

Predicted for 2-bromo-N-phenethylbenzenesulfonamide.[1]

| Spectroscopic Technique | Predicted Data | Assignment |

| IR (ATR, cm⁻¹) | ~3250 | N-H stretch |

| ~1330 & ~1160 | S=O stretch | |

| ~750 | C-Br stretch | |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺: 340.0, 342.0 | Approx. 1:1 ratio for Br isotopes |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted benzenesulfonamides. These can be adapted for this compound.

Synthesis of N-substituted Benzenesulfonamides[1]

-

Dissolve the amine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0 °C.

-

Add the corresponding benzenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water.

-

Separate the organic layer and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectra Acquisition[2]

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

-

Acquisition :

-

Place the sample in the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[2]

-

For ¹H NMR : Use a standard single-pulse experiment. A spectral width of -2 to 12 ppm is generally adequate.[2]

-

For ¹³C NMR : Use a standard proton-decoupled experiment. A spectral width of 0 to 200 ppm is appropriate for most organic molecules.[2]

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy[1]

-

Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

-

Record a background spectrum of the clean, empty crystal prior to sample analysis.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)[1]

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infuse the solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Perform the analysis in positive ion mode and collect data over a mass-to-charge (m/z) range of 100-500.[1]

Visualizations

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

Caption: A generalized workflow from synthesis to spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 2-bromo-N,N-dipropylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A fundamental physicochemical property that governs the utility of a compound in these applications is its solubility in various solvents. Solubility data is critical for designing synthetic routes, purification strategies, formulation development, and for conducting biological assays.

Predicted Solubility Profile

Based on the general solubility characteristics of N,N-dialkylsulfonamides and related brominated aromatic compounds, a predicted qualitative solubility profile for this compound in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and aprotic nature effectively solvate the sulfonamide group. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, effectively solvates polar functional groups. | |

| Acetone | Soluble | Ketone group can act as a hydrogen bond acceptor, interacting with the sulfonamide. | |

| Acetonitrile | Soluble | Polar aprotic nature is suitable for dissolving sulfonamides. | |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding, which can interact with the oxygen atoms of the sulfonamide group.[1] |

| Ethanol | Soluble | Similar to methanol, but slightly lower polarity may marginally decrease solubility.[1] | |

| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to form weak hydrogen bonds make it a good solvent for many organic compounds, including sulfonamides.[2] |

| Chloroform | Soluble | Similar properties to dichloromethane. | |

| Ester | Ethyl Acetate | Soluble | Moderate polarity and hydrogen bond accepting capabilities allow for good solvation of the compound.[1][3] |

| Aromatic | Toluene | Partially Soluble | The nonpolar nature of the aromatic ring is less effective at solvating the polar sulfonamide group. |

| Nonpolar | Hexane | Insoluble | The highly nonpolar nature of hexane is not conducive to dissolving the polar sulfonamide functional group.[3] |

| Aqueous | Water | Insoluble | The presence of the nonpolar dipropyl and bromophenyl groups is expected to make the compound insoluble in water.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended. These methods are adapted from standard procedures for determining the solubility of sulfonamides and other organic compounds.[4]

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL)

-

A selection of organic solvents (as listed in Table 1)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.[4]

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[4]

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Materials:

-

This compound

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator in a constant temperature bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a constant temperature bath (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.[4]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible solubility determination. The following diagram outlines the key stages in the quantitative solubility determination workflow.

Caption: Workflow for quantitative solubility determination.

Conclusion

While direct experimental solubility data for this compound is not currently published, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocols enable the generation of accurate and reliable solubility data. This information is essential for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-N,N-dipropylbenzenesulfonamide with a variety of nucleophiles. The core of this document focuses on the prevalent palladium- and copper-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzenesulfonamide scaffold. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development by providing detailed experimental protocols, quantitative data, and a clear understanding of the reaction workflows for this versatile building block.

Introduction

This compound is a key synthetic intermediate whose reactivity is primarily centered around the carbon-bromine bond on the aromatic ring. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide, making it an interesting substrate for a range of cross-coupling reactions. This guide will delve into the most common and synthetically useful transformations involving this compound, with a focus on practical applications for the synthesis of complex molecules.

The primary mode of reactivity for this compound involves transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the construction of biaryl systems, arylamines, aryl ethers, and other valuable structural motifs. The most relevant of these reactions, and the focus of this guide, are:

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds.

-

Ullmann Condensation: A copper-catalyzed alternative for C-N and C-O bond formation.

-

Sonogashira Coupling: For the formation of C-C triple bonds.

-

Heck Reaction: For the formation of C-C double bonds.

-

Stille Coupling: For the formation of C-C bonds using organotin reagents.

This guide will provide a detailed examination of these key reactions, including experimental protocols and, where available, quantitative data to aid in reaction planning and optimization.

Synthesis of this compound

The starting material, this compound, can be readily synthesized from commercially available 2-bromobenzenesulfonyl chloride and dipropylamine.

Experimental Protocol:

To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as chloroform or dichloromethane at room temperature under a nitrogen atmosphere, is added dipropylamine (2.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Reactivity with Nucleophiles: A Focus on Cross-Coupling Reactions

The reactivity of this compound is dominated by its participation in transition metal-catalyzed cross-coupling reactions. The following sections provide a detailed overview of the most important of these transformations.

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly versatile and tolerates a wide range of functional groups.[1][2]

Quantitative Data:

While specific data for this compound is not extensively published, the following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar aryl bromides with various amines.

| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 24 | >95 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | ~90 |

| Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | ~85-95 |

| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 12 | ~90 |

Experimental Protocol (General):

An oven-dried Schlenk tube is charged with this compound (1.0 eq), the amine nucleophile (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Logical Relationship: Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.

Quantitative Data:

The following table presents typical conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids.

| Nucleophile (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 16 | ~85-95 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 70 | 12 | ~80-90 |

Experimental Protocol (General):

A flask is charged with this compound (1.0 eq), the boronic acid or ester (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with argon. A degassed solvent mixture (e.g., dioxane/water 4:1) is added, and the reaction is heated with stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling.

Ullmann Condensation (C-N and C-O Coupling)

The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the Buchwald-Hartwig amination for the formation of C-N and C-O bonds. It often requires higher temperatures but can be effective for certain substrates.[3]

Quantitative Data:

The following table provides representative conditions and yields for the Ullmann condensation of aryl bromides.

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | DMF | 120 | 24 | ~70-85 |

| Aniline | CuI | Phenanthroline | K₃PO₄ | NMP | 150 | 24 | ~60-80 |

| Imidazole | Cu₂O | None | K₂CO₃ | Pyridine | 130 | 18 | ~75-90 |

Experimental Protocol (General):

A mixture of this compound (1.0 eq), the nucleophile (e.g., phenol or amine, 1.5 eq), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling solvent (e.g., DMF or NMP) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Other Notable Cross-Coupling Reactions

While Buchwald-Hartwig and Suzuki-Miyaura reactions are the most common, other cross-coupling reactions can also be employed to functionalize this compound.

-

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl halides.[4] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent like THF or DMF.

-

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl halide.[5][6] This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine) in a polar aprotic solvent.

-

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an aryl halide.[7] While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile synthetic building block, primarily utilized in transition metal-catalyzed cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the most prominent methods for its functionalization, enabling the efficient synthesis of a wide array of substituted benzenesulfonamide derivatives. This guide provides the fundamental knowledge, including representative quantitative data and detailed experimental protocols, to effectively employ this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided workflows and data tables serve as a practical starting point for the design and execution of these powerful synthetic transformations.

References

- 1. 65000-11-5|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. 683739-37-9|2-Bromo-N-phenylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 7. 2-bromo-N-phenethylbenzenesulfonamide | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-bromo-N,N-dipropylbenzenesulfonamide: A Technical Guide to its Potential Applications in Organic Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential applications of the novel chemical entity, 2-bromo-N,N-dipropylbenzenesulfonamide, in the realm of modern organic synthesis. While direct literature on this specific compound is nascent, its structural motifs—a reactive aryl bromide and a sulfonamide moiety—position it as a valuable and versatile building block for the construction of complex molecular architectures. This document will serve as an in-depth resource, extrapolating from the well-established reactivity of analogous 2-bromobenzenesulfonamides to provide a comprehensive overview of its synthetic potential, particularly in palladium-catalyzed cross-coupling reactions.

The strategic placement of the bromine atom ortho to the sulfonamide group offers unique opportunities for directed synthesis and the introduction of steric and electronic diversity. This guide will detail plausible synthetic routes to the title compound, its potential engagement in cornerstone C-C and C-N bond-forming reactions, and its prospective role in the generation of novel compounds for medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of N,N-disubstituted benzenesulfonamides is a well-established transformation in organic chemistry. A reliable and straightforward method for the preparation of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

Materials:

-

2-bromobenzenesulfonyl chloride

-

Di-n-propylamine

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added di-n-propylamine (1.2 eq.).

-

Pyridine (1.5 eq.) is then added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety in this compound makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be expected to readily participate in this reaction with a wide range of arylboronic acids or their esters to yield novel biaryl sulfonamides. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl scaffold in bioactive molecules.

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To a Schlenk flask is added this compound, the arylboronic acid, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The palladium catalyst is added under a positive pressure of the inert gas.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

| Aryl Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2-Bromobenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |

| 3-Bromobenzenesulfonamide | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 92 |

Heck-Mizoroki Reaction: Synthesis of Alkenylbenzenesulfonamides

The Heck-Mizoroki reaction provides a route to form C-C bonds between an aryl halide and an alkene, leading to substituted alkenes. Applying this to this compound would enable the synthesis of various styrenyl and other alkenyl sulfonamides, which are valuable intermediates and can possess interesting photophysical properties.

dot

Caption: General workflow for the Heck-Mizoroki reaction.

Materials:

-

This compound (1.0 eq.)

-

Alkene (e.g., styrene, butyl acrylate, 1.2-2.0 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., P(o-tol)₃, PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

-

In a sealed tube, this compound, the palladium catalyst, and the phosphine ligand are combined.

-

The tube is evacuated and backfilled with an inert gas.

-

The solvent, alkene, and base are added via syringe.

-

The tube is sealed and heated to the required temperature (typically 100-140 °C).

-

After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, filtered, and concentrated.

-

Purification is achieved by column chromatography.

| Aryl Bromide Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzenesulfonamide | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 85 |

| 2-Bromobenzenesulfonamide | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 140 | 18 | 78 |

| 3-Bromobenzenesulfonamide | 1-Octene | Pd(OAc)₂ (2) | NaOAc | DMA | 130 | 36 | 65 |

Buchwald-Hartwig Amination: Synthesis of N-Aryl Sulfonamides

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. This compound can be coupled with a variety of primary and secondary amines to produce complex N-aryl sulfonamides. This reaction is of high importance in drug discovery, as the resulting structures are common in pharmacologically active compounds.

dot

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

-

This compound (1.0 eq.)

-

Amine (1.1-1.5 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

An oven-dried Schlenk tube is charged with the palladium precatalyst, ligand, and base.

-

The tube is evacuated and backfilled with an inert gas.

-

This compound and the amine are added, followed by the anhydrous solvent.

-

The mixture is heated (typically 80-120 °C) until the starting material is consumed.

-

The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The product is purified by column chromatography.

| Aryl Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzenesulfonamide | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 98 |

| 2-Bromobenzenesulfonamide | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 |

| 3-Bromobenzenesulfonamide | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | THF | 80 | 16 | 93 |

Prospective Role in Drug Discovery and Medicinal Chemistry

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications as antibacterial, anticancer, anti-inflammatory, and diuretic agents. The ability to functionalize the 2-position of the benzene ring of this compound through the aforementioned cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel therapeutic candidates. The N,N-dipropyl groups can influence the lipophilicity and pharmacokinetic properties of the resulting molecules, potentially leading to improved drug-like characteristics.

Conclusion

While this compound is a compound with limited specific documentation, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. Based on the well-established reactivity of the 2-bromobenzenesulfonamide scaffold, it is poised to be a valuable precursor for the synthesis of a diverse array of biaryl, alkenyl, and N-aryl sulfonamides through palladium-catalyzed cross-coupling reactions. The experimental protocols and representative data provided in this guide, derived from closely related systems, offer a solid foundation for researchers to explore the synthetic potential of this promising, yet under-explored, chemical entity. The development of novel synthetic routes utilizing this building block could lead to the discovery of new molecules with significant applications in both medicinal chemistry and materials science.

Methodological & Application

Synthesis Protocol for 2-bromo-N,N-dipropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 2-bromo-N,N-dipropylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on established methods for the synthesis of N-substituted sulfonamides.

Introduction

This compound belongs to the sulfonamide class of organic compounds. Sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This application note outlines a reproducible synthesis protocol, including reagent details, reaction conditions, purification methods, and expected characterization data.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-bromobenzenesulfonyl chloride with di-n-propylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on a representative protocol for a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[1] Researchers should optimize these parameters for the specific reaction with di-n-propylamine.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Bromobenzenesulfonyl Chloride | 1.0 eq | [1] |

| Di-n-propylamine | ~2.5 eq | [1] |

| Base (e.g., Triethylamine) | ~2.5 eq | [1] |

| Solvent | Chloroform or Dichloromethane | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Time | 12 hours | [1] |

| Product Information | ||

| Molecular Formula | C12H18BrNO2S | |

| Molecular Weight | 320.25 g/mol | |

| CAS Number | 65000-11-5 | |

| Expected Yield | ~84% (based on a similar reaction) | [1] |

Experimental Protocol

This protocol is adapted from the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[1]

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Di-n-propylamine

-

Triethylamine (or another suitable base)

-

Anhydrous Chloroform (or Dichloromethane)

-

Silica gel for flash chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (e.g., 8.65 mmol, 1.0 eq) in anhydrous chloroform (e.g., 40 mL).

-

Addition of Amine and Base: To the stirred solution at room temperature, add di-n-propylamine (e.g., ~21.6 mmol, ~2.5 eq) and triethylamine (e.g., ~21.6 mmol, ~2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: After 12 hours, evaporate the solvent to dryness using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 15% ethyl acetate in hexane).

-

Characterization: Collect the fractions containing the product and evaporate the solvent to obtain this compound as a solid. Characterize the product using NMR and mass spectrometry.

Visualized Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Expected Characterization

-

¹H NMR (CDCl₃):

-

Aromatic protons (4H) would appear as multiplets in the range of δ 7.3-8.2 ppm.

-

The methylene protons (4H) of the propyl groups adjacent to the nitrogen would likely appear as a triplet around δ 3.2-3.4 ppm.

-

The methylene protons (4H) of the propyl groups would appear as a multiplet around δ 1.5-1.7 ppm.

-

The methyl protons (6H) of the propyl groups would appear as a triplet around δ 0.8-1.0 ppm.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons would appear in the range of δ 120-140 ppm.

-

The methylene carbons adjacent to the nitrogen would be expected around δ 50-55 ppm.

-

The other methylene carbons of the propyl groups would appear around δ 20-25 ppm.

-

The methyl carbons would be expected around δ 10-15 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of the product (320.25 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

-

Di-n-propylamine and triethylamine are flammable and have strong odors.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N,N-dipropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromo-N,N-dipropylbenzenesulfonamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of biaryl and heteroaryl sulfonamides, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[1][2][3][4] The reaction's tolerance of diverse functional groups, mild conditions, and the commercial availability of a vast number of boronic acids make it an invaluable tool in modern organic synthesis.[1][4][5] These protocols are designed to serve as a foundational guide for researchers, and optimization for specific substrates may be necessary.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6][7] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6]

For a substrate such as this compound, the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on analogous reactions with similar aryl bromides and sulfonamides and should be considered a representative guide.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF | 100 | 12 | 88-96 |

| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Dioxane | 100 | 10 | 82-92 |

*Yields are approximate and based on similar reactions reported in the literature. Optimization for each specific substrate combination is recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Bromo-N,N-dipropylbenzenesulfonamide as a Directing Group for Ortho-Lithiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 2-bromo-N,N-dipropylbenzenesulfonamide as a substrate for directed ortho-lithiation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. The N,N-dipropylsulfamoyl group acts as a potent directing group, facilitating the deprotonation of the ortho-position to the bromine atom. This allows for the introduction of a wide range of electrophiles, leading to the synthesis of highly substituted benzene derivatives. This document outlines the synthesis of the starting material, detailed protocols for the ortho-lithiation and subsequent electrophilic quench, and provides expected outcomes based on analogous systems.

Introduction

Directed ortho-metalation (DoM) is a fundamental strategy in organic synthesis for the regioselective functionalization of aromatic compounds.[1] This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position.[1][2] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups with high precision.[1][3]

The N,N-dialkylsulfamoyl group is a robust and effective DMG. In the case of this compound, the sulfonamide moiety directs lithiation to the C6 position, ortho to the bromine atom. The presence of the bromine atom offers a valuable synthetic handle for subsequent cross-coupling reactions, further expanding the synthetic utility of this methodology.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Dipropylamine

-

Anhydrous dichloromethane (DCM) or chloroform

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon) at room temperature, add dipropylamine (2.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid or oil.

Expected Yield: Based on analogous reactions, a yield of over 80% is anticipated.[4]

Directed Ortho-Lithiation and Electrophilic Quench

The core application of this compound is its use in directed ortho-lithiation to generate a 2-bromo-6-lithiobenzenesulfonamide intermediate, which can then be functionalized.

General Experimental Protocol: Ortho-Lithiation and Electrophilic Quench

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, iodine, chlorotrimethylsilane)

-

Saturated aqueous ammonium chloride solution

-

Standard Schlenk line or glovebox techniques

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 - 1.5 eq.) in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add the desired electrophile (1.2 - 2.0 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Expected Products and Yields

While specific data for the ortho-lithiation of this compound is not extensively reported, the following table provides a representative summary of expected products and yields based on the known reactivity of similar N,N-dialkylarylsulfonamides in directed ortho-lithiation reactions.

| Electrophile | Reagent | Expected Product | Anticipated Yield Range (%) |

| Formylation | N,N-Dimethylformamide (DMF) | 2-Bromo-6-formyl-N,N-dipropylbenzenesulfonamide | 70-85 |

| Hydroxymethylation | Benzaldehyde | 2-Bromo-6-(hydroxy(phenyl)methyl)-N,N-dipropylbenzenesulfonamide | 65-80 |

| Iodination | Iodine (I₂) | 2-Bromo-6-iodo-N,N-dipropylbenzenesulfonamide | 80-95 |

| Silylation | Chlorotrimethylsilane (TMSCl) | 2-Bromo-N,N-dipropyl-6-(trimethylsilyl)benzenesulfonamide | 85-95 |

| Carboxylation | Carbon dioxide (CO₂) | 2-Bromo-6-carboxy-N,N-dipropylbenzenesulfonamide | 75-90 |

Mandatory Visualizations

Experimental Workflow for Ortho-Lithiation

Caption: Experimental workflow for the ortho-lithiation of this compound.

Logical Relationship of Reaction Components

References

Application Notes and Protocols for N-Alkylation with 2-Bromobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation reactions utilizing 2-bromobenzenesulfonyl chloride are fundamental transformations in organic synthesis, providing access to a diverse range of N-substituted sulfonamides. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in numerous therapeutic agents. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 2-bromophenyl moiety within the resulting molecules serves as a versatile synthetic handle for further structural modifications, such as cross-coupling reactions, enabling the generation of complex molecular architectures for structure-activity relationship (SAR) studies.

This document provides detailed experimental protocols for the N-alkylation of primary and secondary amines with 2-bromobenzenesulfonyl chloride, supported by quantitative data and reaction schemes.

Reaction Principle and Mechanism

The N-alkylation of amines with 2-bromobenzenesulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, forming a transient tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a non-nucleophilic base, yields the stable N-alkyl-2-bromobenzenesulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Data Presentation: N-Alkylation of Amines with 2-Bromobenzenesulfonyl Chloride

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary and secondary amines with 2-bromobenzenesulfonyl chloride. The data is compiled from established procedures for similar sulfonyl chlorides and serves as a guideline for this specific transformation.[2][3][4]

| Entry | Amine Substrate | Amine Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Primary Aliphatic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 12-24 | 85-95 |

| 2 | Aniline | Primary Aromatic | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-24 | 80-90 |

| 3 | 4-Methoxy-aniline | Primary Aromatic | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-24 | 85-95 |

| 4 | Piperidine | Secondary Cyclic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 12-24 | 90-98 |

| 5 | Dibenzylamine | Secondary Acyclic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 12-24 | 88-96 |

| 6 | Phenethylamine | Primary Aliphatic | Triethylamine | Dichloromethane (DCM) | 0 to RT | 18 | ~90 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Primary Amines

This protocol describes a general method for the synthesis of N-alkyl-2-bromobenzenesulfonamides from primary amines.

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous Triethylamine (or Pyridine for anilines) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: To the solution, add anhydrous triethylamine (or pyridine) (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Prepare a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure N-alkyl-2-bromobenzenesulfonamide.

Protocol 2: General Procedure for N-Alkylation of Secondary Amines

This protocol outlines a general method for the synthesis of N,N-dialkyl-2-bromobenzenesulfonamides from secondary amines.

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)

-

Secondary amine (1.1 eq)

-

Anhydrous Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-